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Poziotinib Metabolism and Key CYP450 Interactions

Poziotinib is an irreversible pan-HER tyrosine kinase inhibitor. Its metabolism involves several cytochrome

P450 (CYP) enzymes, and it can also affect the metabolism of other drugs.

Aspect Findings

Primary Metabolizing CYP3A4 (major pathway, M1 metabolite) and CYP2D6 (minor pathway, M2
Enzymes metabolite) [1] [2] [3].

Effect on Other CYP Inhibits CYP2B6 and CYP2C9/19 (in vitro); induces CYP1A2 and CYP2E1 (in
Enzymes vivo in rats) [2] [4].

Clinical Concern Co-administration with strong CYP3A4/CYP2D6 inhibitors or inducers may
require dose adjustment due to risk of toxicity or reduced efficacy [1] [5].

The following diagram illustrates the core metabolic pathway of pozietinib and the key enzymes involved:
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Quantitative Data on Metabolic Inhibition

Understanding the potency of inhibition is crucial for predicting drug-drug interactions. The data below,

primarily derived from in vitro studies, provides this quantitative insight.

Inhibitor Target CYP IC50 (pM) Inhibition Model Ki (pM)

Dacomitinib [1] CYP3A4 19.57 Mixed Not Specified
(M1) (Human)
CYP2D6 0.11 Mixed Not Specified
(M2) (Human)

Schisandrin B [3] CYP3A4 2.55 Mixed Not Specified
(M1)
CYP2D6 6.97 Mixed Not Specified
(M2)

Poziotinib (on CYP3A4 10.6 Mixed 0.574

Vonoprazan) [5] (Non/Uncompetitive) (aKi=2.77)
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Inhibitor Target CYP IC50 (pM) Inhibition Model Ki (pM)

Poziotinib (on Cocktail CYP2B6 8.79 Competitive 16.18
Probes) [2] [4]

CYP2C9/19 20.17 Competitive 17.66

Clinical Implications and Management

The interactions summarized in the tables have direct clinical consequences:

¢ Increased Poziotinib Exposure: Pre-treatment with drugs like dacomitinib (a CYP2D6 inhibitor) or
Schisandrins (constituents of a Chinese herb) led to a significant increase in poziotinib's plasma
concentration (AUC) and peak concentration (Cmax), while its clearance (CLz/F) decreased [1] [3].
This raises the risk of adverse effects such as diarrhea, rash, and stomatitis.

e Poziotinib as a Perpetrator: As an inhibitor of CYP2B6 and CYP2C9/19, poziotinib can increase
the exposure of drugs metabolized by these enzymes (e.g., bupropion, tolbutamide, warfarin),
potentially leading to toxicity [2] [4] [6].

¢ Dose Adjustment Need: The evidence suggests that clinicians should be attentive to the
resulting changes in pharmacokinetic parameters and adjust the dose of poziotinib
accordingly in clinical settings when it is co-administered with other drugs [1] [5] [3].

Experimental Methodologies

The key findings are supported by standardized pre-clinical experiments. Here are summaries of the common

in vivo and in vitro protocols used in the cited literature.

In Vivo Pharmacokinetic Study Design

This methodology is used to assess how one drug affects the absorption and metabolism of another in a

living organism.
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e Typical Model: Sprague-Dawley rats are commonly used [1] [5] [3].

e Dosing Protocol: The test group is pre-treated with the investigational inhibitor (e.g., 20 mg/kg
dacomitinib for 14 days [1]) or inducer, while the control group receives a vehicle.

e Probe Administration & Sampling: A single dose of the substrate drug (e.g., poziotinib,
vonoprazan) is administered. Blood samples are then collected from the tail vein or other sites at
serial time points post-dosing [5].

¢ Bioanalysis & PK Analysis: Plasma concentrations of the substrate drug are quantified using
sensitive techniques like UPLC-MSIMS. Pharmacokinetic parameters are calculated using software
like DAS [1] [5].
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In Vitro Inhibition Assay in Liver Microsomes

This method determines the potential and strength of enzyme inhibition.

¢ Incubation System: The system typically includes rat or human liver microsomes (RLM/HLM), a
buffer (pH 7.4), the substrate drug (at or near its Km value), the investigational inhibitor at a range of
concentrations, and NADPH to initiate the metabolic reaction [1] [5].

¢ Reaction & Termination: The mixture is incubated at 37°C for a set time (e.g., 30 min). The reaction
is stopped by adding an organic solvent like acetonitrile, which also precipitates proteins [5].

e Analysis: The supernatant is analyzed by UPLC-MS/MS to measure the remaining parent drug or
the formation of metabolites [1].

o Data Fitting: The half-maximal inhibitory concentration (IC50) is determined by fitting the data with
non-linear regression software (e.g., GraphPad Prism). Further analysis with various substrate and
inhibitor concentrations allows for the determination of the inhibition model (competitive, non-
competitive) and the inhibition constant (Ki) [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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